4'-溴-3-(1,3-二氧杂环-2-基)丙基苯甲酮

描述

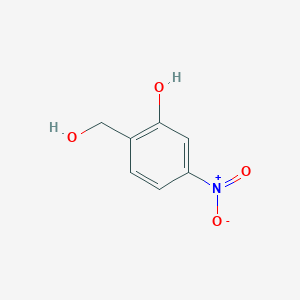

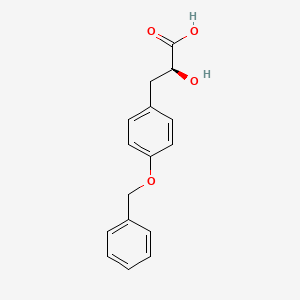

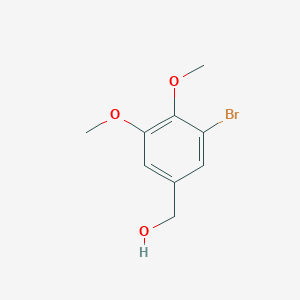

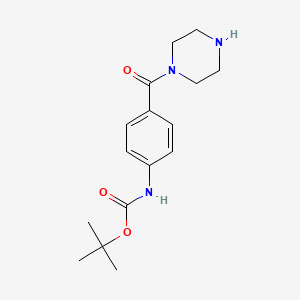

4-Bromo-3-(1,3-dioxan-2-yl)propiophenone (also known as 4-bromo-3-oxo-2-propylphenyl bromide) is an organic compound belonging to the class of bromobenzene derivatives. It is a colorless to pale yellow solid with a molecular weight of 330.18 g/mol. This compound has been widely studied in recent years due to its various applications in scientific research. It has been used in the synthesis of various drugs, as well as in the production of polymers materials. In addition, it has been used extensively in the study of biochemical and physiological effects, as well as in the development of new drugs and therapies.

科学研究应用

Synthesis of Indole Derivatives

- Application Summary: Indole derivatives are significant in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The specific methods of synthesis were not detailed in the source. However, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .

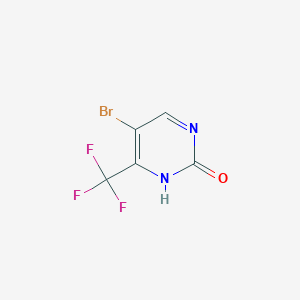

In Situ Polymerization of 1,3-Dioxane

- Application Summary: 1,3-Dioxolane (DOL) has received great attention as a polymer electrolyte (PE) for Li-metal batteries (LMBs) due to its desirable interfacial contact and decent compatibility with Li-metal .

- Methods of Application: By tuning the molecular structure of the liquid precursor from being a five-membered cyclic DOL to a six-membered cyclic 1,3-dioxane (DOX), the in situ fabricated poly (DOX) PE obtained exhibits superior oxidation stability .

- Results or Outcomes: This newly developed poly (DOX) PE delivers outstanding cycling stability for diversified high-voltage cathodes including but not limited to LiNi 0.33 Co 0.33 Mn 0.33 O 2, LiNi 0.8 Co 0.1 Mn 0.1 O 2, and LiCoO 2 under a high cut-off voltage of 4.5 V .

Synthesis of Ketone Adducts

- Application Summary: 2-(2-Bromoethyl)-1,3-dioxane was used in the synthesis of ketone adducts 2-[3-oxo-4(S)-(triphenylmethyl)amino-6-methylheptyl]-1,3-dioxane and 2-[3-oxo-4(S)-(triphenylmethyl)amino-6-methylheptyl]-1,3-dioxolane .

- Results or Outcomes: The synthesis resulted in the formation of the desired ketone adducts .

Synthesis of 1,4-Benzoxazepine (BZO) Compounds

属性

IUPAC Name |

1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRQAQIAFFZQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467025 | |

| Record name | 4'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone | |

CAS RN |

376637-07-9 | |

| Record name | 4'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。